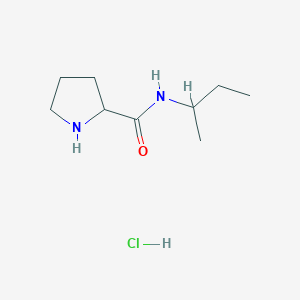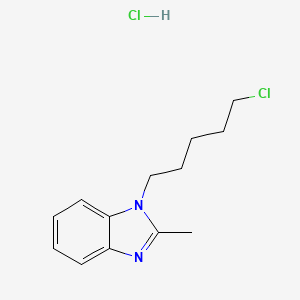
1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride
Vue d'ensemble
Description
1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride is a chemical compound with the CAS Number: 81326-97-8 . It has a molecular weight of 259.18 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15ClN2.ClH/c13-8-4-1-5-9-15-10-14-11-6-2-3-7-12(11)15;/h2-3,6-7,10H,1,4-5,8-9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Applications De Recherche Scientifique
This compound is a chemical reagent used in various scientific research . It’s often used in the field of Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One specific application of this compound is in the field of pharmacology , particularly in the study of Synthetic Cannabinoid Receptor Agonists (SCRAs) . SCRAs are a large and structurally diverse class of new psychoactive substances (NPS). This compound, like other SCRAs, is designed to activate the cannabinoid type 1 receptor (CB1) and most also act as agonists of the type 2 receptor (CB2) .
The methods of application or experimental procedures often involve binding affinity experiments in cell membranes expressing human CB1 or CB2 . These experiments typically use [3H]CP 55,940 competitive binding .
As for the results or outcomes, most SCRAs, including this compound, are generally more toxic than the Δ9-tetrahydrocannabinol (Δ9-THC) found in cannabis . This toxicity may be due to ligand bias, metabolism, or off-target activity .
As mentioned before, one specific application of this compound is in the field of pharmacology , particularly in the study of Synthetic Cannabinoid Receptor Agonists (SCRAs) . SCRAs are a large and structurally diverse class of new psychoactive substances (NPS). This compound, like other SCRAs, is designed to activate the cannabinoid type 1 receptor (CB1) and most also act as agonists of the type 2 receptor (CB2) .
The methods of application or experimental procedures often involve binding affinity experiments in cell membranes expressing human CB1 or CB2 . These experiments typically use [3H]CP 55,940 competitive binding .
As for the results or outcomes, most SCRAs, including this compound, are generally more toxic than the Δ9-tetrahydrocannabinol (Δ9-THC) found in cannabis . This toxicity may be due to ligand bias, metabolism, or off-target activity .
Propriétés
IUPAC Name |
1-(5-chloropentyl)-2-methylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2.ClH/c1-11-15-12-7-3-4-8-13(12)16(11)10-6-2-5-9-14;/h3-4,7-8H,2,5-6,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZLJATDBWKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



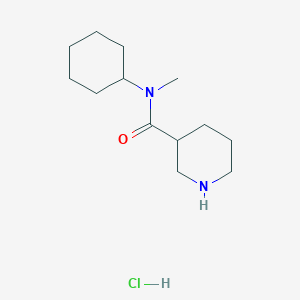

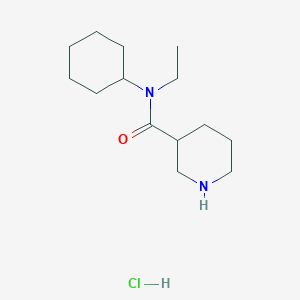
![N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl](/img/structure/B1424811.png)
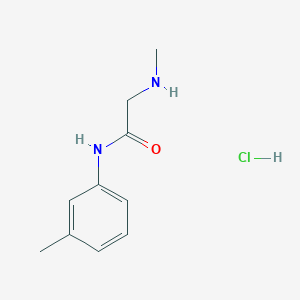
![N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424813.png)
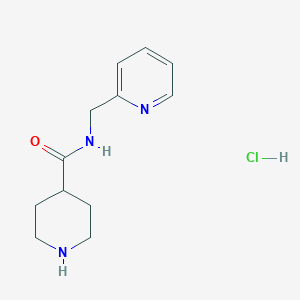
![N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424815.png)
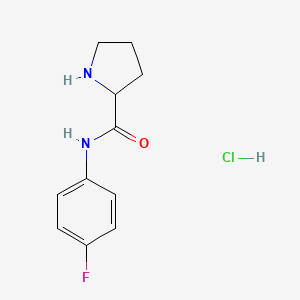
![N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424817.png)
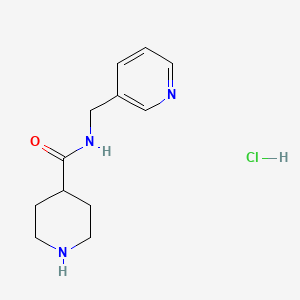
![4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424821.png)
![N-Benzyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424822.png)
